1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate
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Overview
Description
1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate is a fluorinated ionic liquid with a unique molecular structure. It is known for its versatility in various chemical applications due to its stability and reactivity. The compound has a molecular formula of C9H15F5N2O3SSi and a molecular weight of 354.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate typically involves the reaction of 1-Trimethylsilyl-difluoromethyl-3-methylimidazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the highest quality standards. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triflate group.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield imidazolium salts, while addition reactions with electrophiles can produce various substituted imidazolium derivatives.
Scientific Research Applications
1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate involves its ability to act as a strong electrophile due to the presence of the triflate group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
Uniqueness
1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate is unique due to its fluorinated structure, which imparts high stability and reactivity. This makes it particularly useful in applications requiring strong electrophiles and stable ionic liquids .
Properties
IUPAC Name |
[difluoro-(3-methylimidazol-3-ium-1-yl)methyl]-trimethylsilane;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N2Si.CHF3O3S/c1-11-5-6-12(7-11)8(9,10)13(2,3)4;2-1(3,4)8(5,6)7/h5-7H,1-4H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYQBWATVMHDCI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(F)(F)[Si](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F5N2O3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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